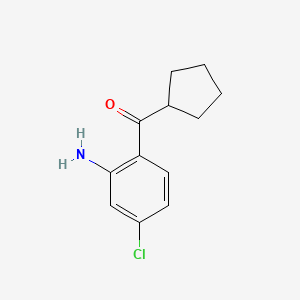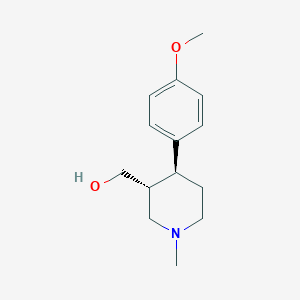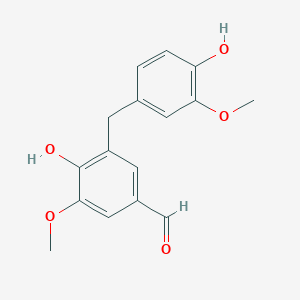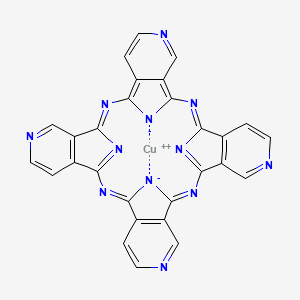
(2-Amino-4-chlorophenyl)(cyclopentyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-chlorophenyl)(cyclopentyl)methanone (ACPM) is an organic compound with a wide range of applications in organic synthesis, pharmaceuticals and biochemistry. It is a versatile building block for the synthesis of a variety of compounds and is used in a variety of laboratory experiments. ACPM is a member of the arylcycloalkylmethanone family and is a common intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of (2-Amino-4-chlorophenyl)(cyclopentyl)methanone can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.
Starting Materials
2-Amino-4-chlorobenzaldehyde, Cyclopentylmagnesium bromide, Acetone, Hydrochloric acid, Sodium hydroxide, Methanol, Ethyl acetate, Sodium sulfate
Reaction
Step 1: Preparation of 2-Amino-4-chlorobenzaldehyde by reacting 2-Amino-4-chlorobenzonitrile with hydrochloric acid and methanol., Step 2: Conversion of 2-Amino-4-chlorobenzaldehyde to 2-Amino-4-chlorobenzyl alcohol by reducing it with sodium borohydride in methanol., Step 3: Conversion of 2-Amino-4-chlorobenzyl alcohol to 2-Amino-4-chlorobenzaldehyde oxime by reacting it with hydroxylamine hydrochloride in ethanol., Step 4: Conversion of 2-Amino-4-chlorobenzaldehyde oxime to (2-Amino-4-chlorophenyl)(cyclopentyl)methanone by reacting it with cyclopentylmagnesium bromide in ethyl acetate., Step 5: Purification of the product by washing with water, drying with sodium sulfate, and evaporating the solvent.
Aplicaciones Científicas De Investigación
(2-Amino-4-chlorophenyl)(cyclopentyl)methanone has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals and has been used as a building block for the synthesis of a variety of organic compounds. (2-Amino-4-chlorophenyl)(cyclopentyl)methanone has also been used as a reagent in the synthesis of heterocyclic compounds. Additionally, it has been used as a starting material in the synthesis of natural products and in the synthesis of peptides.
Mecanismo De Acción
The mechanism of action of (2-Amino-4-chlorophenyl)(cyclopentyl)methanone involves the formation of a nucleophilic attack on the 4-chloroaniline by the cyclopentanone. The reaction is catalyzed by an acid and proceeds through the formation of an intermediate which is then hydrolyzed to form the desired product.
Efectos Bioquímicos Y Fisiológicos
(2-Amino-4-chlorophenyl)(cyclopentyl)methanone has been studied for its biochemical and physiological effects. Studies have shown that (2-Amino-4-chlorophenyl)(cyclopentyl)methanone has anti-inflammatory and anti-cancer effects in cell culture studies. Additionally, it has been shown to have anti-bacterial and anti-fungal effects. It also has been shown to have a beneficial effect on the metabolism of cholesterol and triglycerides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-Amino-4-chlorophenyl)(cyclopentyl)methanone in laboratory experiments include its availability and low cost. Additionally, it is a versatile building block for the synthesis of a variety of organic compounds. The limitations of using (2-Amino-4-chlorophenyl)(cyclopentyl)methanone in laboratory experiments include its sensitivity to light and air, as well as its potential to form toxic byproducts.
Direcciones Futuras
The potential future directions for (2-Amino-4-chlorophenyl)(cyclopentyl)methanone include its use in the synthesis of new pharmaceuticals, pesticides, and other organic compounds. Additionally, it could be used in the synthesis of peptides and other natural products. It could also be used as a reagent in the synthesis of heterocyclic compounds. Furthermore, its potential for use in the treatment of cancer and other diseases could be explored. Finally, further research could be conducted on its biochemical and physiological effects and its potential for use in the treatment of cardiovascular diseases.
Propiedades
IUPAC Name |
(2-amino-4-chlorophenyl)-cyclopentylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOXXJFTVJXUNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-chlorophenyl)(cyclopentyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane](/img/no-structure.png)

![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)



